molecular formula C26H36N4O3 B11443974 N-[3-(3,5-Dimethylpiperidin-1-YL)propyl]-2-(2-methoxyethyl)-9-methyl-1-oxo-1H,2H,9H-pyrido[3,4-B]indole-4-carboxamide CAS No. 912879-01-7

N-[3-(3,5-Dimethylpiperidin-1-YL)propyl]-2-(2-methoxyethyl)-9-methyl-1-oxo-1H,2H,9H-pyrido[3,4-B]indole-4-carboxamide

Cat. No.: B11443974
CAS No.: 912879-01-7
M. Wt: 452.6 g/mol
InChI Key: XCKNENIRKWNQFH-UHFFFAOYSA-N
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Description

N-[3-(3,5-Dimethylpiperidin-1-YL)propyl]-2-(2-methoxyethyl)-9-methyl-1-oxo-1H,2H,9H-pyrido[3,4-B]indole-4-carboxamide is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,5-Dimethylpiperidin-1-YL)propyl]-2-(2-methoxyethyl)-9-methyl-1-oxo-1H,2H,9H-pyrido[3,4-B]indole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by functionalization at various positions to introduce the piperidine and methoxyethyl groups. Common reagents used in these reactions include:

    Indole derivatives: Starting materials for the core structure.

    Piperidine derivatives: For introducing the piperidine moiety.

    Methoxyethyl halides: For the methoxyethyl group.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: To enhance reaction rates.

    Solvents: To dissolve reactants and control reaction environment.

    Temperature and Pressure: To optimize reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,5-Dimethylpiperidin-1-YL)propyl]-2-(2-methoxyethyl)-9-methyl-1-oxo-1H,2H,9H-pyrido[3,4-B]indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms.

    Reduction: Removal of oxygen or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: For studying biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-[3-(3,5-Dimethylpiperidin-1-YL)propyl]-2-(2-methoxyethyl)-9-methyl-1-oxo-1H,2H,9H-pyrido[3,4-B]indole-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptor sites to modulate biological responses.

    Pathways: Affecting signaling pathways involved in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific functional groups and their arrangement, which confer distinct biological activities and chemical reactivity.

Properties

CAS No.

912879-01-7

Molecular Formula

C26H36N4O3

Molecular Weight

452.6 g/mol

IUPAC Name

N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-2-(2-methoxyethyl)-9-methyl-1-oxopyrido[3,4-b]indole-4-carboxamide

InChI

InChI=1S/C26H36N4O3/c1-18-14-19(2)16-29(15-18)11-7-10-27-25(31)21-17-30(12-13-33-4)26(32)24-23(21)20-8-5-6-9-22(20)28(24)3/h5-6,8-9,17-19H,7,10-16H2,1-4H3,(H,27,31)

InChI Key

XCKNENIRKWNQFH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)CCCNC(=O)C2=CN(C(=O)C3=C2C4=CC=CC=C4N3C)CCOC)C

Origin of Product

United States

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